molecular formula C8H13N3O4S2 B1372746 tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate CAS No. 1017782-67-0

tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate

Cat. No.: B1372746
CAS No.: 1017782-67-0
M. Wt: 279.3 g/mol
InChI Key: LYETXMBDTWTZAR-UHFFFAOYSA-N
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Description

tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate is a specialized organic compound with the molecular formula C8H13N3O4S2 . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The molecule integrates two privileged pharmacophores: a tert-butyl carbamate (Boc) group and a 1,3-thiazole ring. The Boc group is widely utilized in organic synthesis as a protecting group for amines, enabling complex multi-step syntheses, particularly in the development of novel pharmaceutical compounds . The 1,3-thiazole scaffold is of significant research interest due to its prevalence in molecules with diverse biological activities. Substituted 1,3-thiazole derivatives have been extensively studied as potential inhibitors of key biological targets, such as p38 MAP kinase, and as modulators of cytokine production (e.g., TNF-α) . Furthermore, thiazole derivatives continue to be investigated for their potential as anti-inflammatory agents, among other therapeutic activities . The specific sulfamoyl carbamate linkage in this compound presents a reactive handle for further chemical modifications, making it a versatile precursor for generating a library of novel molecules for biological screening. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(1,3-thiazol-2-ylsulfamoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S2/c1-8(2,3)15-7(12)11-17(13,14)10-6-9-4-5-16-6/h4-5H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYETXMBDTWTZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate involves multiple steps. One common synthetic route includes the reaction of thiazole derivatives with diazathiane intermediates under controlled conditions. The reaction typically requires specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate has a molecular formula of C₈H₁₂N₂O₂S and a molecular weight of approximately 200.26 g/mol. The compound features a thiazole ring and a sulfamoyl group, which are crucial for its biological activities. The thiazole moiety contributes to the compound's potential as an antibacterial agent, while the sulfamoyl group enhances its reactivity and interaction with biological targets .

Medicinal Chemistry Applications

  • Antibacterial Activity
    • This compound has demonstrated promising antibacterial properties. It is believed to inhibit specific enzymes involved in bacterial metabolism, making it a candidate for treating infections caused by resistant bacterial strains .
  • Enzyme Modulation
    • The compound can interact with nucleophilic sites on proteins, forming covalent bonds that enhance its binding affinity to target enzymes or receptors. This property is critical for developing inhibitors or modulators of enzyme activity, which can lead to new therapeutic strategies in treating various diseases .
  • Synthesis of Derivatives
    • The compound can undergo various chemical reactions such as oxidation and reduction, allowing the synthesis of derivatives with potentially enhanced or altered biological activities. For instance, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in medicinal applications:

  • Study on Antimicrobial Efficacy : Research showed that derivatives of this compound exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, suggesting its utility in developing new antibiotics .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound inhibits key metabolic pathways in bacteria by targeting specific enzymes, providing insights for further drug development .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and diazathiane moiety play crucial roles in its activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent on Thiazole/Backbone Key Features
tert-Butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate Not available C₈H₁₃N₃O₅S₂ ~313.34 Sulfamoyl (-SO₂NH₂) Sulfonamide group; high polarity, potential antimicrobial activity.
N-[5-(Oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate 1006434-30-5 C₁₄H₂₀N₂O₄S 312.39 Oxane-4-carbonyl Ester group; larger molecular size, potential hydrolysis susceptibility.
tert-Butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate 182120-83-8 C₁₀H₁₅N₃O₂S₂ 289.37 4-Carbamothioyl (-NH-CS-NH₂) Thiourea group; altered electronic effects, possible metal coordination.
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 C₁₀H₁₉NO₃ 201.26 Hydroxycyclopentyl Cyclic alcohol substituent; lacks thiazole, potential CNS drug intermediate.

Substituent Impact on Properties

Sulfamoyl vs. Carbamothioyl (Thiourea): The sulfamoyl group (-SO₂NH₂) in the target compound is more electronegative and acidic compared to the carbamothioyl (-NH-CS-NH₂) group in . This difference influences solubility and bioavailability, as sulfonamides are more polar and prone to hydrogen bonding. Thiourea derivatives (e.g., ) may exhibit metal-chelating properties, broadening applications in catalysis or bioinorganic chemistry.

Hydroxycyclopentyl Derivatives:

  • Compounds like replace the thiazole ring with a hydroxycyclopentyl group, significantly reducing molecular weight (201.26 g/mol) and altering hydrophobicity. Such derivatives are often intermediates in synthesizing bioactive molecules targeting cyclin-dependent kinases or GPCRs.

Stability and Reactivity

  • tert-Butyl Carbamate Protection: All compounds share the tert-butyl carbamate group, which enhances stability by sterically shielding the carbamate linkage from enzymatic or hydrolytic degradation.
  • Sulfonamide Stability: The sulfamoyl group in the target compound is generally stable under physiological conditions, unlike the ester group in , which may hydrolyze in vivo.

Biological Activity

Tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3O4S2C_8H_{13}N_3O_4S_2, with a molecular weight of approximately 279.3 g/mol. The compound features a thiazole ring and a sulfamoyl group, which are critical for its biological activity. The thiazole moiety is known for its role in various pharmacological effects, while the sulfamoyl group enhances reactivity and potential interactions with biological targets .

Antibacterial Properties

This compound exhibits notable antibacterial activity. Research indicates that compounds containing thiazole and sulfamoyl groups can inhibit specific enzymes involved in bacterial metabolism, making them potential candidates for treating infections caused by resistant bacterial strains. For instance, studies have shown that similar compounds demonstrated significant activity against various bacteria such as E. coli, M. luteus, and B. cereus when evaluated using microdilution broth susceptibility assays .

Bacterial Strain Inhibition Activity
E. coliHigh
M. luteusModerate
B. cereusHigh
P. aeruginosaLow
S. fecalisModerate

The mechanism of action for this compound primarily involves its ability to form covalent bonds with nucleophilic sites on target proteins, enhancing binding affinity to enzymes or receptors. This property is crucial for effective inhibition or modulation of enzyme activities, contributing to its therapeutic potential against bacterial infections .

Synthesis

The synthesis of this compound generally involves multi-step reactions that require careful control of temperature and pH to optimize yields and purity. The synthesis typically includes:

  • Formation of the Thiazole Ring : Using appropriate precursors.
  • Introduction of the Sulfamoyl Group : Via nucleophilic substitution reactions.
  • Carbamate Formation : By reacting with tert-butyl isocyanate.

Each step must be meticulously executed to ensure the desired product's structural integrity and biological activity .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antibacterial Activity Evaluation : A study synthesized various derivatives similar to this compound and evaluated their antibacterial properties against multiple strains, confirming their effectiveness and low toxicity levels compared to control agents .
  • Anti-inflammatory Studies : Related carbamate derivatives were tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model, revealing significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What green chemistry alternatives exist for its synthesis?

  • Methodological Answer : Replace DCM with ethyl acetate or cyclopentyl methyl ether (CPME). Catalytic methods using enzymes (e.g., lipases) or recyclable catalysts (e.g., Amberlyst-15) reduce waste .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

  • Methodological Answer : Variability arises from differences in solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectroscopic). Standardize protocols using USP-grade solvents and controlled conditions (e.g., 25°C, 48 hr equilibration) .

Q. Conflicting biological activity in similar analogs: What factors explain this?

  • Methodological Answer : Minor structural changes (e.g., substitution at thiazole C4 vs. C5) alter steric hindrance or hydrogen-bonding networks. Use SC-XRD and MD simulations to map binding pocket interactions .

Methodological Tables

Parameter Typical Value/Technique Reference
Melting Point145-148°C (DSC)
LC-MS Retention Time4.2 min (C18 column, 0.1% formic acid)
Crystallographic R Factor0.055 (SHELXL-refined)
Hydrolytic Half-life (pH 7.4)>24 hrs (HPLC-monitored)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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